molecular formula C18H14ClN3O3S B3413376 3-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide CAS No. 946226-28-4

3-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide

Cat. No. B3413376
CAS RN: 946226-28-4
M. Wt: 387.8 g/mol
InChI Key: MRNXKIBGTLKYNU-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . They are used in a wide range of applications, including as intermediates in organic synthesis and in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, an amide group, a chloro group, and a methanesulfonylpyridazinyl group. These functional groups would influence the compound’s physical and chemical properties, as well as its reactivity .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by its functional groups. The benzene ring might undergo electrophilic aromatic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions. The chloro group might be displaced in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group might increase its solubility in polar solvents, while the benzene ring might increase its solubility in nonpolar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some benzamide derivatives have been studied for their anti-inflammatory and analgesic activities, which are believed to be mediated through the inhibition of prostaglandin biosynthesis .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. For example, it could be investigated for its potential medicinal properties, given the known activities of some benzamide derivatives .

properties

IUPAC Name

3-chloro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3S/c1-26(24,25)17-9-8-16(21-22-17)12-4-3-7-15(11-12)20-18(23)13-5-2-6-14(19)10-13/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNXKIBGTLKYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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